

TSR-011: A Technical Guide to its ALK and TRK Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **TSR-011** (belizatinib), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members. Due to the discontinuation of its clinical development, publicly available data is limited. This document synthesizes the available preclinical and early clinical information to offer a detailed understanding of its biochemical activity and cellular effects.

Introduction

TSR-011 is an orally available small molecule inhibitor designed to target both ALK and the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] Aberrant activation of these kinases through genetic alterations such as gene rearrangements, mutations, and amplifications is a known driver in various cancers.[2] **TSR-011** was developed to provide a therapeutic option for patients with tumors harboring these specific genetic drivers.[1]

Kinase Selectivity Profile

TSR-011 exhibits potent inhibitory activity against both wild-type ALK and the TRK kinase family. The available data on its half-maximal inhibitory concentration (IC50) values are summarized below.



Table 1: In Vitro Inhibitory Activity of TSR-011 against

Target Kinases

Kinase Target	IC50 (nM)	Notes
Wild-Type ALK	0.7	Highly potent inhibition.
TRKA	< 3	Potent inhibition across the TRK family.
TRKB	< 3	Potent inhibition across the TRK family.
TRKC	< 3	Potent inhibition across the TRK family.

Data compiled from publicly available preclinical information.

Table 2: Activity of TSR-011 against ALK Resistance

Mutations

ALK Mutant	Fold Potency vs. Crizotinib	Notes
L1196M (Gatekeeper)	~200x more potent	Addresses a common mechanism of acquired resistance to first-generation ALK inhibitors.
R1275Q	~10x more potent	Demonstrates activity against another clinically relevant resistance mutation.

This data highlights the potential of **TSR-011** to overcome known resistance mechanisms to other ALK inhibitors.

While a comprehensive kinome-wide selectivity panel for **TSR-011** is not publicly available, preclinical studies have suggested a high degree of selectivity for ALK and TRK kinases.

Signaling Pathways



TSR-011 exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by ALK and TRK kinases. These pathways are crucial for cell proliferation, survival, and differentiation.

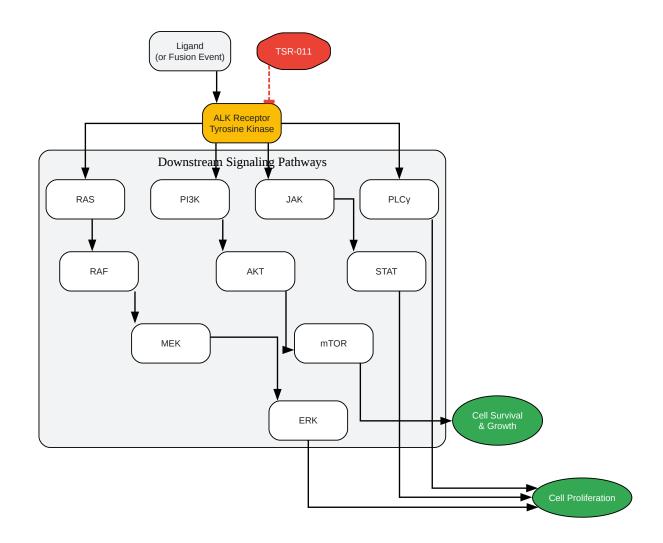
ALK Signaling Pathway

Oncogenic ALK fusions or mutations lead to the constitutive activation of several key downstream signaling pathways, including:

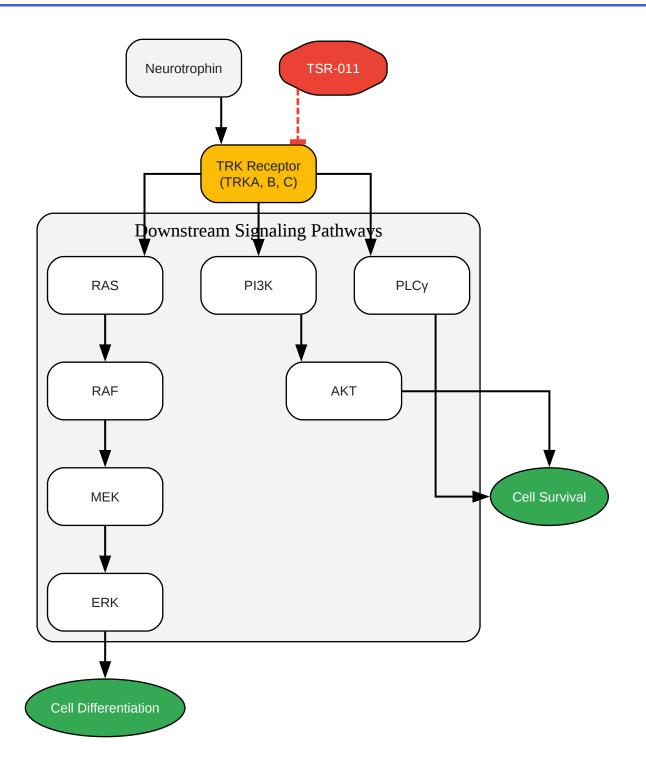
- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.
- PI3K-AKT-mTOR Pathway: Plays a central role in promoting cell survival and growth.
- JAK-STAT Pathway: Contributes to cell survival and proliferation.
- PLCy Pathway: Involved in cell growth and differentiation.

The following diagram illustrates the points of inhibition by **TSR-011** within the ALK signaling cascade.

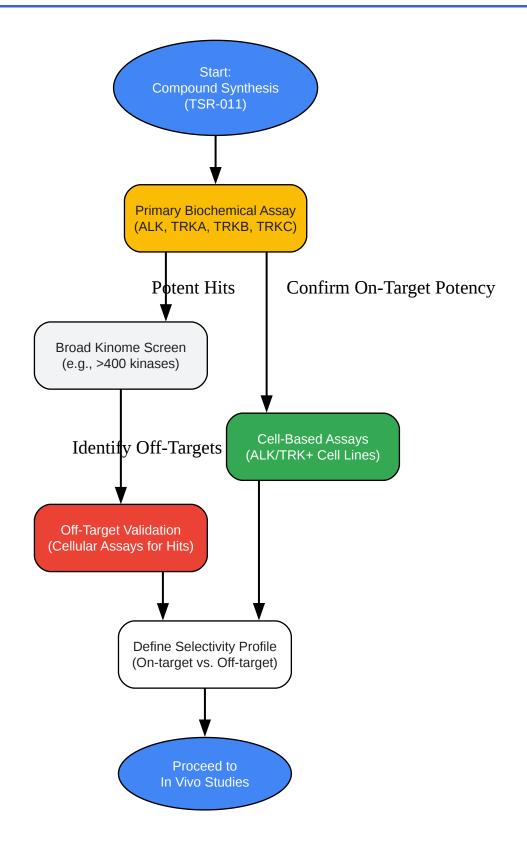












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References

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- 2. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas PMC [pmc.ncbi.nlm.nih.gov]
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